Mass Spectrometric MRM Transition Specificity: Lenvatinib-d4 vs. Unlabeled Lenvatinib
Lenvatinib-d4 provides a distinct mass-to-charge (m/z) shift in multiple reaction monitoring (MRM) assays, enabling unequivocal differentiation from the unlabeled analyte Lenvatinib. In a validated LC-MS/MS method for plasma quantification, Lenvatinib was monitored using the transition m/z 427.10→370.10, while the internal standard Lenvatinib-d4 was monitored using the transition m/z 430.30→370.10 [1]. This +3.2 Da precursor mass difference (theoretical +4 Da) ensures that the internal standard signal is completely resolved from the analyte signal, eliminating isotopic interference and enabling accurate quantification across a wide dynamic range [1].
| Evidence Dimension | LC-MS/MS Multiple Reaction Monitoring (MRM) Transition |
|---|---|
| Target Compound Data | Precursor m/z 430.30 → Product m/z 370.10 |
| Comparator Or Baseline | Unlabeled Lenvatinib: Precursor m/z 427.10 → Product m/z 370.10 |
| Quantified Difference | Δ Precursor m/z = +3.2 Da (observed) vs. theoretical +4 Da |
| Conditions | Electrospray ionization (ESI) positive mode; collision energy (CE) = 40 V; Lenvatinib-d4 used as internal standard at fixed concentration in plasma extraction protocol. |
Why This Matters
This specific mass shift is critical for achieving the assay specificity required for regulatory bioanalysis (FDA/EMA guidance), ensuring that the internal standard does not interfere with the analyte and that the analyte can be accurately quantified at low ng/mL levels in complex biological matrices.
- [1] Kanth ML, Kamal BR. Application of validated LC-MS/MS method for the quantification of lenvatinib in biological matrices: supporting in-vivo bioavailability studies in healthy rabbits. Int J Pharm Sci Res. 2021;12(3):1495-1508. View Source
